(s)-4-(1-Acetamidoethyl)benzoic acid
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Overview
Description
4-[(1S)-1-acetamidoethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It consists of a benzoic acid moiety substituted with an acetamido group at the para position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-acetamidoethyl]benzoic acid typically involves the acylation of 4-[(1S)-1-aminoethyl]benzoic acid. The reaction can be carried out using acetic anhydride or acetyl chloride as the acylating agents in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the amino group to the acetamido group.
Industrial Production Methods
Industrial production of 4-[(1S)-1-acetamidoethyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-acetamidoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 4-[(1S)-1-aminoethyl]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(1S)-1-acetamidoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-acetamidoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-1-aminoethyl]benzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-acetamidobenzoic acid: Lacks the ethyl substituent on the acetamido group.
4-aminobenzoic acid: Contains an amino group instead of an acetamido group.
Uniqueness
4-[(1S)-1-acetamidoethyl]benzoic acid is unique due to the presence of both the acetamido and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[(1S)-1-acetamidoethyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
VGGHZGMYGRBYIO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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